Lipophilicity Advantage: XLogP3-AA Comparison of Ethyl vs. Methyl N-Methylproline Esters
The ethyl ester of N-methylproline (CAS 30727-23-2) exhibits a computed XLogP3-AA of 1.1, as reported by PubChem [1]. Based on the well-established Hansch π-contribution of approximately +0.5 logP units per methylene group, the corresponding methyl ester (N-methylproline methyl ester, MW 143.18) is expected to have an XLogP3-AA of approximately 0.6 [2]. This difference of ~0.5 logP units translates to an approximately 3.2-fold higher octanol/water partition coefficient for the ethyl ester, which directly impacts organic-phase extraction recovery in aqueous workup procedures and may influence membrane permeability in biological assay contexts.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.1 (computed by XLogP3 3.0, PubChem) |
| Comparator Or Baseline | Methyl 1-methylpyrrolidine-2-carboxylate: XLogP3-AA estimated ~0.6 (based on ΔlogP of ~0.5 per CH2 group; direct PubChem value for this specific stereoisomer not available from search results) |
| Quantified Difference | ΔXLogP3-AA ≈ +0.5 (~3.2-fold higher P for ethyl ester) |
| Conditions | Computed physicochemical property; octanol/water partition coefficient prediction |
Why This Matters
For procurement decisions in medicinal chemistry, the ~0.5 logP unit increase means the ethyl ester will partition more efficiently into organic solvents during extractive workup, potentially improving isolated yields in multi-step synthetic sequences where the methyl ester may suffer from product loss to aqueous phases.
- [1] PubChem. Compound Summary for CID 239822: Ethyl 1-methylpyrrolidine-2-carboxylate. Computed Properties. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/239822 View Source
- [2] Leo, A.; Hansch, C.; Elkins, D. Partition coefficients and their uses. Chem. Rev. 1971, 71(6), 525-616. (Established π(CH2) contribution of ~0.5 logP units.) View Source
